molecular formula C19H17N5O4 B11011153 N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11011153
M. Wt: 379.4 g/mol
InChI Key: MBDSUFKIUWYQIC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features both acetyl and benzotriazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazinyl intermediate, followed by the acetylation of the phenyl group and subsequent coupling with glycinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylethylamine (DIPEA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The benzotriazinyl group can interact with enzymes or receptors, modulating their activity. The acetylphenyl group may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C19H17N5O4/c1-12(25)13-5-4-6-14(9-13)21-17(26)10-20-18(27)11-24-19(28)15-7-2-3-8-16(15)22-23-24/h2-9H,10-11H2,1H3,(H,20,27)(H,21,26)

InChI Key

MBDSUFKIUWYQIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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